molecular formula C8H7BrF2O B13712672 2-(6-Bromo-2,3-difluorophenyl)ethan-1-OL

2-(6-Bromo-2,3-difluorophenyl)ethan-1-OL

Cat. No.: B13712672
M. Wt: 237.04 g/mol
InChI Key: HDUMIKGZXIUQGL-UHFFFAOYSA-N
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Description

2-(6-Bromo-2,3-difluorophenyl)ethan-1-ol is a fluorinated aromatic alcohol characterized by a bromine atom at the 6-position and fluorine atoms at the 2- and 3-positions of the phenyl ring, with a primary ethanol moiety. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the hydroxyl group’s nucleophilic and hydrogen-bonding capabilities.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,12H,3-4H2

InChI Key

HDUMIKGZXIUQGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-difluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the reaction of 2,3-difluorobenzyl alcohol with bromine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of 6-Bromo-2,3-difluorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-2,3-difluorobenzyl alcohol is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-difluorobenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its bromine and fluorine atoms can influence the reactivity and selectivity of these reactions, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Key Observations :

  • Primary vs. Secondary Alcohols : The target compound’s primary alcohol group enhances its polarity and hydrogen-bonding capacity compared to secondary alcohols like 2-(6-bromo-2,3-difluorophenyl)propan-2-ol, which may exhibit reduced solubility in aqueous media .
  • Halogen Effects : Bromine and fluorine substituents increase the phenyl ring’s electron-deficient nature, directing electrophilic substitutions and stabilizing intermediates in lithiation reactions .
  • Functional Group Diversity : Ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) lack hydroxyl reactivity but are pivotal in nucleophilic additions, whereas dioxolane-protected derivatives prioritize stability over reactivity .

Physicochemical Properties

  • Melting Points : Brominated ketones like 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one exhibit higher melting points (65–66°C) due to crystalline packing, whereas alcohols (primary/secondary) are typically liquids or low-melting solids .
  • Solubility : The hydroxyl group in the target compound likely increases water solubility compared to ketones or dioxolanes, though fluorination and bromination may counterbalance this by enhancing hydrophobicity.

Commercial Availability and Stability Considerations

  • Commercial Sources : Brominated ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one) are commercially available (), whereas the target compound and its dioxolane derivative appear to be niche products, possibly requiring custom synthesis .
  • Stability : Fluorinated alcohols are generally hygroscopic and may require anhydrous storage. The dioxolane protection strategy () mitigates this but introduces additional synthetic steps .

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